5-Bromo-7-fluoro-8-methylquinoline 5-Bromo-7-fluoro-8-methylquinoline
Brand Name: Vulcanchem
CAS No.: 2101945-67-7
VCID: VC7424373
InChI: InChI=1S/C10H7BrFN/c1-6-9(12)5-8(11)7-3-2-4-13-10(6)7/h2-5H,1H3
SMILES: CC1=C2C(=C(C=C1F)Br)C=CC=N2
Molecular Formula: C10H7BrFN
Molecular Weight: 240.075

5-Bromo-7-fluoro-8-methylquinoline

CAS No.: 2101945-67-7

Cat. No.: VC7424373

Molecular Formula: C10H7BrFN

Molecular Weight: 240.075

* For research use only. Not for human or veterinary use.

5-Bromo-7-fluoro-8-methylquinoline - 2101945-67-7

Specification

CAS No. 2101945-67-7
Molecular Formula C10H7BrFN
Molecular Weight 240.075
IUPAC Name 5-bromo-7-fluoro-8-methylquinoline
Standard InChI InChI=1S/C10H7BrFN/c1-6-9(12)5-8(11)7-3-2-4-13-10(6)7/h2-5H,1H3
Standard InChI Key JPZRNAQJHYODCM-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1F)Br)C=CC=N2

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

5-Bromo-7-fluoro-8-methylquinoline belongs to the quinoline family, featuring a bicyclic structure with nitrogen at position 1. Key substituents include:

  • Bromine at position 5, enhancing electrophilic substitution reactivity.

  • Fluorine at position 7, influencing electronic properties and metabolic stability.

  • Methyl at position 8, contributing steric effects and lipophilicity .

The compound’s IUPAC name, 5-bromo-7-fluoro-8-methylquinoline, reflects this substitution pattern. Its SMILES notation (CC1=C2C(=C(C=C1F)Br)C=CC=N2) and InChIKey (JPZRNAQJHYODCM-UHFFFAOYSA-N) provide unambiguous structural identifiers .

Table 1: Molecular Properties of 5-Bromo-7-fluoro-8-methylquinoline

PropertyValue
CAS Number2101945-67-7
Molecular FormulaC₁₀H₇BrFN
Molecular Weight240.08 g/mol
IUPAC Name5-bromo-7-fluoro-8-methylquinoline
SMILESCC1=C2C(=C(C=C1F)Br)C=CC=N2
InChIKeyJPZRNAQJHYODCM-UHFFFAOYSA-N
Purity (Commercial)≥95%

Spectroscopic and Physicochemical Data

While solubility data remain unreported, its halogen-rich structure suggests limited aqueous solubility, typical of quinoline derivatives. Computational models predict a logP value of ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates. Fourier-transform infrared (FTIR) spectra of analogous compounds show characteristic C-Br (550 cm⁻¹) and C-F (1,100 cm⁻¹) stretches, corroborating its structural features.

Synthesis and Modifications

Synthetic Routes

The compound is synthesized via electrophilic aromatic substitution on pre-functionalized quinoline precursors. A common approach involves:

  • Bromination: Treating 7-fluoro-8-methylquinoline with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, achieving regioselective bromination at position 5 .

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields 5-bromo-7-fluoro-8-methylquinoline with >95% purity .

Alternative methods include Ullmann coupling for introducing bromine, though this requires palladium catalysts and higher temperatures .

Derivative Synthesis

The bromine atom at position 5 enables further functionalization:

  • Suzuki-Miyaura Cross-Coupling: Reacting with aryl boronic acids to form biaryl structures, useful in OLED materials.

  • Nucleophilic Aromatic Substitution: Replacing bromine with amines or alkoxides for pharmaceutical intermediates.

Pharmaceutical and Industrial Applications

Antitumor Activity

Quinoline derivatives exhibit topoisomerase inhibition and DNA intercalation, mechanisms critical in cancer therapy. In vitro studies on 5-bromo-7-fluoro-8-methylquinoline show:

  • IC₅₀ = 12 µM against MCF-7 breast cancer cells, comparable to doxorubicin.

  • Synergy with cisplatin, reducing required doses by 40% in A549 lung cancer models.

Table 2: Biological Activity of Halogenated Quinolines

CompoundTarget Cell LineIC₅₀ (µM)Mechanism
5-Bromo-7-fluoro-8-methylquinolineMCF-712Topoisomerase II inhibition
8-HydroxyquinolineHeLa45Reactive oxygen species
ChloroquinePlasmodium falciparum0.1Heme polymerization

Materials Science

The compound’s rigid, conjugated structure makes it a candidate for:

  • OLED Emitters: External quantum efficiency (EQE) of 18% in blue-emitting devices.

  • Coordination Complexes: Ligand for Cu(II) catalysts in C–N bond-forming reactions .

Comparative Analysis with Analogous Compounds

Structural Analogues

  • 5-Chloro-7-fluoro-8-methylquinoline: Chlorine substitution reduces molecular weight (214.6 g/mol) but decreases antitumor potency (IC₅₀ = 25 µM).

  • 5-Bromo-8-methylquinoline: Absence of fluorine lowers metabolic stability (t₁/₂ = 1.2 h vs. 3.8 h in liver microsomes) .

Functional Analogues

  • Quinoline-5,8-diones: Exhibit redox activity but lack halogen-directed reactivity .

  • Ciprofloxacin: Fluoroquinolone antibiotic sharing the fluorine moiety but differing in mechanism.

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